N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c23-17(10-11-24-13-6-2-1-3-7-13)22-19-21-15(12-25-19)18-20-14-8-4-5-9-16(14)26-18/h1-9,12H,10-11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKSHIRUHRJFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the thiazole ring: This involves the reaction of a thioamide with an α-haloketone.
Coupling of the benzo[d]thiazole and thiazole rings: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the phenylthio group: This can be done via a nucleophilic substitution reaction using a phenylthiol and an appropriate leaving group.
Formation of the propanamide group: This final step involves the reaction of the intermediate compound with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, organolithium compounds, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Case Study:
A study demonstrated that the compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Properties
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide has also been studied for its anticancer effects. It was tested against various cancer cell lines, including breast adenocarcinoma (MCF7).
Findings:
In vitro assays revealed that the compound exhibited cytotoxicity against MCF7 cells, with IC50 values indicating significant potential for development as an anticancer drug .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with biological targets. These studies help elucidate the mechanisms through which the compound exerts its pharmacological effects.
Example:
Docking simulations indicated favorable interactions with specific enzymes involved in cancer cell proliferation, supporting its role as a potential therapeutic agent .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Benzothiazole and Thiazole Rings: These are synthesized through cyclization reactions involving appropriate precursors.
- Amidation Reaction: The final step involves the reaction of the thiazole derivative with phenylthio compounds to yield the desired amide.
Toxicological Profile
While specific toxicological data on this compound remains limited, related compounds have shown varying toxicity levels based on their structural characteristics. Preclinical studies are essential to evaluate safety before clinical applications.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, affecting signal transduction pathways.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide can be compared with similar compounds such as:
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole ring and may have similar bioactive properties.
Thiazole derivatives: Compounds with the thiazole ring, which may also exhibit similar chemical reactivity and biological activity.
Phenylthio derivatives: Compounds containing the phenylthio group, which can influence the compound’s overall properties.
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties not found in simpler analogs.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a compound that belongs to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a benzothiazole moiety, which is critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effects on human cancer cell lines. The EGFR inhibitory activity was assessed using the MTT assay, revealing significant antitumor effects against high EGFR-expressing cell lines such as HeLa, while showing minimal toxicity to normal cells like HL7702 and HUVECs .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (nmol/L) | Target Cell Line |
|---|---|---|
| D04 | 55.0 | HeLa |
| D08 | 88.3 | HeLa |
| Gefitinib | 1.9 | HeLa |
Antibacterial Activity
Benzothiazole derivatives have also shown promising antibacterial properties . In particular, compounds that include thiazole and sulfonamide groups were synthesized and tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. These compounds exhibited a bacteriostatic effect by inhibiting the enzyme dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria .
Table 2: Antibacterial Activity of Benzothiazole Derivatives
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl (5a) | 8 | E. coli: 10.5 |
| S. aureus: 8 | ||
| B. subtilis: 9 |
Acetylcholinesterase Inhibition
Another significant aspect of benzothiazole derivatives is their role as acetylcholinesterase inhibitors , which are crucial in the treatment of Alzheimer's disease. Compounds containing these moieties have shown strong inhibitory activity against AChE, with some exhibiting IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- EGFR Inhibition : The compound may bind to the epidermal growth factor receptor (EGFR), inhibiting its kinase activity and thus blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells.
- Antibacterial Mechanism : By inhibiting DHPS, these compounds disrupt folate synthesis in bacteria, leading to impaired cell division and growth.
- Cholinergic Modulation : As AChE inhibitors, these compounds increase acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission which is beneficial in cognitive disorders.
Case Studies
Several case studies have explored the biological activity of related benzothiazole derivatives:
- Antitumor Studies : A series of benzo[4,5]imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antitumor activity against various cancer cell lines, demonstrating significant efficacy compared to standard treatments like gefitinib .
- Antibacterial Evaluation : Research on hybrid antimicrobials combining thiazole and sulfonamide groups revealed potent antibacterial activity against multiple strains, emphasizing the importance of structural modifications in enhancing efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide?
- Methodological Answer : The compound is typically synthesized via acylation reactions. For example, 2-aminothiazole derivatives are reacted with substituted propanoic acid derivatives under reflux conditions. A common approach involves coupling 4-(benzo[d]thiazol-2-yl)thiazol-2-amine with 3-(phenylthio)propanoic acid using coupling agents like EDCI/HOBt in anhydrous DMF. Solvent systems (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) are critical for optimizing yields .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O (~1650–1680 cm) and thioether S-C (~600–700 cm) .
Q. What in vitro assays are used for preliminary biological evaluation?
- Methodological Answer : Standard assays include:
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.
- Antioxidant Activity : DPPH radical scavenging assays to measure IC values .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalyst Optimization : Triethylamine (TEA) or DMAP improves acylation efficiency.
- Temperature Control : Reflux conditions (80–100°C) balance reaction kinetics and decomposition risks.
- Example: Cyclization of thiourea intermediates (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas) achieved 79% yield in DMF at 4 hours .
Q. What computational methods predict the compound's binding to biological targets?
- Methodological Answer :
- Molecular Docking : Tools like GOLD (Genetic Optimisation for Ligand Docking) account for ligand flexibility and partial protein flexibility.
- Water Displacement : Critical for accurate binding mode prediction, as loosely bound water molecules affect affinity .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Chloro or nitro substituents enhance antimicrobial activity by increasing electrophilicity.
- Thioether vs. Sulfonyl : The phenylthio group (C-S-C) improves membrane permeability compared to sulfonyl derivatives.
- Data Example :
| Derivative | Substituent | MIC against S. aureus (µg/mL) |
|---|---|---|
| 3b | p-Cl | 12.5 (vs. Tetracycline: 6.25) |
| 4a | o-Cl | 25.0 |
| Source: Thiourea derivatives in . |
Q. How to resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Dose-Response Curves : Validate IC values using multiple replicates.
- Cellular Uptake Studies : Fluorescence tagging (e.g., FITC conjugates) quantifies intracellular accumulation differences.
- Metabolic Stability : Liver microsome assays identify degradation pathways affecting in vitro vs. in vivo results .
Data Contradiction Analysis
Q. Why do similar thiourea derivatives exhibit variable antibacterial activity?
- Analysis :
- Steric Effects : Bulky substituents (e.g., p-methoxy) reduce target binding efficiency.
- Electronic Effects : Electron-deficient aryl groups (e.g., p-Cl) enhance interactions with bacterial enzyme active sites.
- Example : Compound 3b (p-Cl) showed 2× higher activity than 4e (p-OCH) due to improved charge transfer .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
